D-Threo-ritalinic acid hydrochloride
CAS No.: 741705-70-4
Cat. No.: VC14470186
Molecular Formula: C13H18ClNO2
Molecular Weight: 255.74 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 741705-70-4 |
|---|---|
| Molecular Formula | C13H18ClNO2 |
| Molecular Weight | 255.74 g/mol |
| IUPAC Name | (2R)-2-phenyl-2-[(2R)-piperidin-2-yl]acetic acid;hydrochloride |
| Standard InChI | InChI=1S/C13H17NO2.ClH/c15-13(16)12(10-6-2-1-3-7-10)11-8-4-5-9-14-11;/h1-3,6-7,11-12,14H,4-5,8-9H2,(H,15,16);1H/t11-,12-;/m1./s1 |
| Standard InChI Key | SCUMDQFFZZGUQY-MNMPKAIFSA-N |
| Isomeric SMILES | C1CCN[C@H](C1)[C@@H](C2=CC=CC=C2)C(=O)O.Cl |
| Canonical SMILES | C1CCNC(C1)C(C2=CC=CC=C2)C(=O)O.Cl |
Introduction
Chemical Identity and Structural Features
D-Threo-ritalinic acid hydrochloride (CAS No. 66593-36-4) is the hydrochloride salt of d-threo-ritalinic acid, a chiral carboxylic acid derivative. Its chemical structure comprises two chiral centers, resulting in four possible stereoisomers. The threo diastereomers—d- and l-threo—are differentiated by the spatial arrangement of hydroxyl and phenyl groups on the piperidine ring. The d-threo configuration is pharmacologically active, making it the preferred enantiomer for therapeutic applications .
The molecular formula of d-threo-ritalinic acid hydrochloride is , with a molar mass of 283.76 g/mol. Its crystalline structure exhibits a melting point range of 236–240°C and a specific optical rotation of (2% in methanol) . These physical properties are critical for quality control in industrial synthesis.
Synthesis and Resolution Strategies
Resolution Using Chiral Carboxylic Acids
The industrial production of d-threo-ritalinic acid hydrochloride primarily involves the resolution of racemic dl-threo-ritalinic acid. A patented method employs (+)-dibenzoyl-D-tartaric acid as a chiral resolving agent to separate the enantiomers . The process involves:
-
Dissolving dl-threo-ritalinic acid in a water-organic solvent mixture (60:40).
-
Adding a stoichiometric quantity of (+)-dibenzoyl-D-tartaric acid in methanol.
-
Refluxing the mixture to form diastereomeric salts, followed by cooling and filtration to isolate the d-threo-ritalinic acid-tartrate complex.
-
Acid hydrolysis with hydrochloric acid to yield d-threo-ritalinic acid hydrochloride.
This method achieves >99% enantiomeric excess (ee) and a 92% yield, with recovery of the resolving agent from mother liquors .
Table 1: Key Parameters for Resolution Using (+)-Dibenzoyl-D-Tartaric Acid
| Parameter | Value |
|---|---|
| Resolving Agent | (+)-Dibenzoyl-D-tartaric acid |
| Solvent System | Methanol-Water (60:40) |
| Reaction Temperature | −10°C to 100°C |
| Optical Purity (ee) | 99.95% |
| Yield | 90–92% |
Novel Salt Intermediate Approach
An alternative method circumvents traditional resolution by forming novel salts of intermediates. WO2014083572A1 discloses a process using environmentally benign solvents and reduced reagent volumes . Key steps include:
-
Epimerization of erythro-ritalinic acid to threo-ritalinic acid under acidic conditions.
-
Formation of a stable salt intermediate with a chiral amine.
-
Recrystallization to isolate the d-threo enantiomer.
This approach minimizes solvent waste and enhances scalability, addressing limitations of earlier methods .
Pharmacological Relevance
Mechanism of Action
D-Threo-ritalinic acid hydrochloride serves as the precursor to d-threo-methylphenidate, a norepinephrine-dopamine reuptake inhibitor. The d-threo enantiomer exhibits 5–10-fold higher binding affinity for dopamine transporters compared to the l-form, correlating with its clinical efficacy in ADHD .
Metabolic Profile
Analytical Characterization
Spectroscopic Data
| Parameter | Specification |
|---|---|
| HPLC Purity | ≥99.9% |
| Chiral Purity (ee) | ≥99.9% |
| Melting Point | 236–240°C |
| Residual Solvents | <0.1% (ICH Q3C compliant) |
Industrial Manufacturing Considerations
Process Optimization
The patented resolution method offers economic advantages through:
-
Recovery of Resolving Agents: 90% recovery of (+)-dibenzoyl-D-tartaric acid via basification and acidification of mother liquors .
-
Reduced Steps: Elimination of auxiliary purification steps, cutting production time by 30% .
Environmental Impact
WO2014083572A1 emphasizes sustainability by substituting hazardous solvents (e.g., toluene) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume